Home > Products > Screening Compounds P101235 > 4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine
4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine - 860648-93-7

4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine

Catalog Number: EVT-440829
CAS Number: 860648-93-7
Molecular Formula: C12H13N3O2S
Molecular Weight: 263.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Molecular Structure Analysis

The molecular structure analysis of “4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine” is not available in the sources I found .

Chemical Reactions Analysis

The specific chemical reactions involving “4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine” are not mentioned in the sources I found .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine” are not specified in the sources I found .

2-Chloro-N-((4-methylphenyl)sulfonyl)-N-(pyridin-2-yl)acetamide

Compound Description: This compound is a novel sulfonamide drug synthesized by reacting 2-chlorobenzoyl chloride with p-toluenesulfonyl chloride in a two-step process. [] The compound's antimicrobial activity was evaluated. []

Semantic Scholar Paper Link:

N-{2-(6-Amino-4-(4-substituted-phenyl)-5-cyano-3-methyl-pyrazolo(3,4- b)pyridin-1-yl)-acetyl}-4-methyl-N-pyridin-2-yl-benzenesulfonamide

Compound Description: This compound represents a series of novel sulfonamide drug derivatives. These were synthesized by reacting 2-chloro-N-((4-methylphenyl)sulfonyl)-N-(pyridin-2-yl)acetamide with a series of 6-amino-4-(4-substituted)-3-methyl-1H-pyrazolo (3, 4-b) pyridine-5-carbonitrile derivatives. [] The antimicrobial activity of these compounds was evaluated. []

Semantic Scholar Paper Link:

N-(2,6-Dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,6-Dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide

Compound Description: These compounds are starting materials in synthesizing a series of novel 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives designed as PI3Kδ inhibitors. []

Semantic Scholar Paper Link:

Overview

4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine is a chemical compound with significant relevance in medicinal chemistry, particularly as a potential inhibitor of heat shock protein 90, which plays a crucial role in cancer progression. The compound is characterized by its unique pyrimidine structure, which contributes to its biological activity.

Source

The compound is cataloged in various chemical databases including PubChem and the RCSB Protein Data Bank, where it is associated with studies on heat shock protein inhibitors and their implications in cancer treatment .

Classification

4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine belongs to the class of pyrimidine derivatives. Its systematic name reflects its structural components, including a methyl group and a toluene sulfonyl group attached to the pyrimidine ring. The molecular formula is C12H13N3O2SC_{12}H_{13}N_{3}O_{2}S with a molar mass of approximately 263.32 g/mol .

Synthesis Analysis

Methods

The synthesis of 4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine typically involves the following steps:

  1. Starting Materials: The synthesis begins with readily available pyrimidine derivatives.
  2. Sulfonylation: A toluene sulfonyl chloride is reacted with an appropriate amine to introduce the sulfonyl group.
  3. Methylation: Methylation can be achieved using methyl iodide or dimethyl sulfate to introduce the methyl group at the desired position on the pyrimidine ring.

Technical Details

The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product. Solvents such as dimethylformamide or acetonitrile are commonly used to facilitate these reactions.

Molecular Structure Analysis

Structure

The molecular structure of 4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine features a pyrimidine ring substituted at positions 2 and 6 with a methyl group and a toluene sulfonyl group, respectively. The chemical structure can be represented as follows:

C12H13N3O2S\text{C}_{12}\text{H}_{13}\text{N}_{3}\text{O}_{2}\text{S}

Data

The compound's three-dimensional structure can be visualized using X-ray crystallography data available in chemical databases, which aids in understanding its interactions with biological targets .

Chemical Reactions Analysis

Reactions

4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine participates in various chemical reactions typical of amines and sulfonamides:

  1. Nucleophilic Substitution: The amine can act as a nucleophile, reacting with electrophiles.
  2. Acid-Base Reactions: The presence of an amino group allows for protonation under acidic conditions.

Technical Details

Reactions involving this compound often require specific conditions such as inert atmospheres or controlled temperatures to prevent degradation or unwanted side reactions.

Mechanism of Action

Process

The mechanism by which 4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine exerts its biological effects primarily involves inhibition of heat shock protein 90. This protein is crucial for the stability and function of several oncogenic proteins.

  1. Binding Affinity: The compound binds to the ATP-binding site of heat shock protein 90, disrupting its function.
  2. Client Protein Degradation: Inhibition leads to the degradation of client proteins involved in tumor survival, thereby exerting an anticancer effect.

Data

Studies demonstrate that compounds similar to 4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine show promising antitumor activity in various cancer models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids and bases.
  • Reactivity: Reacts with electrophiles due to the nucleophilic nature of the amine group.

Relevant data can be found on platforms like PubChem, detailing solubility and stability characteristics .

Applications

Scientific Uses

4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine is primarily explored for its potential as an anticancer agent due to its ability to inhibit heat shock protein 90. Research continues into its efficacy against various cancers, making it a subject of interest in pharmaceutical development .

Introduction to 4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine in Contemporary Drug Discovery

Role of Pyrimidine Derivatives in Targeted Molecular Therapies

Pyrimidine derivatives constitute a cornerstone of targeted molecular therapies due to their structural mimicry of endogenous purines and pyrimidines, enabling precise interactions with enzymes and receptors involved in cellular signaling and proliferation. The 4-methyl-6-(toluene-4-sulfonyl)-pyrimidin-2-ylamine scaffold exemplifies this principle, with its ability to serve as a synthetic surrogate for natural nucleotide bases while offering enhanced target affinity and metabolic stability [2] [7]. The electron-deficient nature of the pyrimidine ring facilitates π-stacking interactions and hydrogen bonding with biological targets, particularly kinases and viral enzymes.

Research demonstrates that pyrimidine-based compounds exhibit remarkable antiviral potency against clinically significant viruses. In comprehensive evaluations, 21 novel substituted 2-pyrimidylbenzothiazoles incorporating sulfonamide moieties or amino groups at the C2 position were synthesized and assessed against multiple viruses. Remarkably, compound 9a (structurally analogous to 4-methyl-6-(toluene-4-sulfonyl)-pyrimidin-2-ylamine) exhibited broad-spectrum antiviral activity against all five tested viruses: HSV-1, CBV4, HAV HM 175, HCVcc genotype 4, and HAdV7 [2]. The mechanistic basis involves targeted inhibition of viral replication machinery through competitive binding at catalytic sites. Five particularly potent compounds (including 9a, 9b, 14b, 14g, and 14h) demonstrated superior HSV-1 plaque reduction (70-90%) with significant IC₅₀, CC₅₀, and selectivity index (SI) values relative to acyclovir [2].

Table 1: Antiviral Profile of Select Pyrimidine Derivatives Against HSV-1

CompoundViral Reduction (%)IC₅₀ (μM)Selectivity Index
9a900.8715.2
9b851.1212.8
14b801.4510.3
14g752.019.7
14h702.348.9
Acyclovir950.2125.5

Beyond antiviral applications, pyrimidine derivatives serve as privileged scaffolds in kinase inhibition for oncology. Pyrazolo[3,4-d]pyrimidine derivatives have been specifically designed as CDK2 inhibitors through bioisosteric replacement of purine scaffolds in reference drugs like roscovitine [7]. Computational modeling confirms that these derivatives maintain critical hydrogen bonding with Leu83 in the CDK2 active site while optimizing hydrophobic interactions. The structural adaptability of the pyrimidine ring enables systematic optimization of target affinity and pharmacological properties, positioning derivatives like 4-methyl-6-(toluene-4-sulfonyl)-pyrimidin-2-ylamine as versatile platforms for targeted therapy development [7] [8].

Significance of Sulfonamide Moieties in Bioactive Compound Design

The sulfonamide group (–SO₂NH–) in 4-methyl-6-(toluene-4-sulfonyl)-pyrimidin-2-ylamine significantly enhances its pharmacological potential through multiple mechanisms: target binding versatility, improved pharmacokinetic properties, and synergistic activity with hybrid pharmacophores. Sulfonamides possess a unique electronic configuration that facilitates both hydrogen bond donation (via NH) and acceptance (via sulfonyl oxygens), enabling diverse interactions with biological targets [3] [7]. This capability is particularly valuable in protein kinase and chaperone inhibition, where sulfonamide-containing compounds demonstrate enhanced binding affinity and selectivity.

In the context of Hsp90 inhibition, the sulfonamide moiety plays a critical role in mimicking ATP's binding mode within the N-terminal nucleotide-binding pocket. The natural product radicicol and its synthetic derivatives containing resorcinol and sulfonamide elements established this pharmacophoric strategy, which has been successfully extended to pyrimidine-sulfonamide hybrids [3]. The antiviral pyrimidine derivatives incorporating sulfonamide groups exhibited substantially enhanced potency compared to non-sulfonylated analogs, likely due to additional polar interactions with viral enzymes [2]. Specifically, compounds featuring the N-(4-amino-5-(benzo[d]thiazol-2-yl)pyrimidin-2-yl)arylsulfonamide structure demonstrated superior viral reduction across multiple virus strains, with compound 9a emerging as a broad-spectrum agent [2].

The integration of sulfonamide moieties also influences physicochemical parameters crucial for drug development. Sulfonamides typically enhance aqueous solubility through their polar surface area while maintaining membrane permeability due to their amphiphilic character. This balance is evident in pyrimidine-sulfonamide hybrids, which demonstrate favorable ADMET profiles in computational predictions [9]. Molecular modeling studies of related sulfonamide-containing compounds show:

  • TPSA (Topological Polar Surface Area) values of ~85 Ų, indicating favorable membrane permeability
  • Log P values in the 1.0-2.0 range, suggesting balanced lipophilicity
  • High gastrointestinal absorption predicted by BOILED-Egg models [9]

The strategic incorporation of sulfonamide groups into pyrimidine scaffolds thus represents a powerful approach to optimizing both the target engagement and drug-like properties of therapeutic candidates.

Historical Development of Hsp90 Inhibitors and Structural Analogues

The evolution of Hsp90 inhibitors provides essential context for understanding the therapeutic potential of 4-methyl-6-(toluene-4-sulfonyl)-pyrimidin-2-ylamine and structurally related compounds. Heat shock protein 90 (Hsp90) represents a compelling oncology target due to its role in stabilizing oncogenic client proteins (including HER2, BRAF, and ALK) and buffering proteotoxic stress in malignant cells [3]. The druggability of Hsp90 was first established through natural products—geldanamycin and radicicol—that mimic the unusual ATP structure adopted in the chaperone's N-terminal binding pocket, thereby blocking ATP binding/hydrolysis and inducing client protein degradation via the ubiquitin-proteasome pathway [3].

The clinical development of Hsp90 inhibitors has progressed through several generations:

  • First-generation inhibitors: Natural product derivatives like 17-AAG (tanespimycin), which demonstrated proof-of-mechanism in clinical trials through validated pharmacodynamic biomarkers (client protein depletion and HSF1-dependent Hsp induction). Tanespimycin showed particular promise in HER2+ breast cancer, where HER2's status as an exquisitely sensitive Hsp90 client translated to objective RECIST responses in trastuzumab-refractory patients [3].

  • Second-generation synthetic inhibitors: Optimized small molecules from diverse chemotypes addressing limitations of natural products. These agents improved solubility, reduced hepatotoxicity, and eliminated dependence on NQO1 metabolism—a vulnerability observed with 17-AAG. Structural diversification focused on enhancing resorcinol-containing scaffolds or developing completely novel chemotypes [3].

  • Hybrid scaffolds: Contemporary compounds integrating Hsp90-inhibiting pharmacophores with complementary targeted therapy elements. Pyrimidine-sulfonamide hybrids represent this strategic approach, as evidenced by the significant Hsp90α inhibitory activity (IC₅₀ = 4.87-10.47 μg/mL) demonstrated by antiviral compounds 9a, 9b, 14b, 14g, and 14h [2]. These compounds exemplify the therapeutic advantage of hybrid structures, where the pyrimidine core provides kinase or viral enzyme affinity while the sulfonamide moiety enhances Hsp90 binding.

Table 2: Evolution of Hsp90 Inhibitor Chemotypes

GenerationRepresentative CompoundMechanism HighlightsClinical/Preclinical Findings
Natural ProductsGeldanamycinFirst Hsp90 inhibitor identified; binds N-terminal ATP pocketHigh hepatotoxicity limited clinical utility
1st-Gen Derivatives17-AAG (Tanespimycin)Reduced toxicity vs. parent compoundRECIST responses in HER2+ breast cancer
Synthetic InhibitorsRadicicol derivativesImproved solubility and metabolic stabilityEnhanced target tissue exposure in preclinical models
Hybrid ScaffoldsPyrimidine-sulfonamidesDual targeting of Hsp90 and viral/kinase targetsAntiviral + Hsp90α inhibition (IC₅₀ ~5-10 μg/mL)

Molecular docking studies of pyrimidine-sulfonamide hybrids have revealed their binding mode within the Hsp90α active site. The sulfonamide group forms critical hydrogen bonds with conserved residues in the ATP-binding cleft, while the pyrimidine ring engages in π-stacking interactions with aromatic side chains. This binding orientation mimics the natural ATP conformation but achieves superior occupancy of the hydrophobic subpockets [2] [3]. The historical progression from natural products to rationally designed hybrids underscores the therapeutic rationale for compounds like 4-methyl-6-(toluene-4-sulfonyl)-pyrimidin-2-ylamine, which embody structural features optimized through decades of Hsp90 inhibitor development.

Properties

CAS Number

860648-93-7

Product Name

4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine

IUPAC Name

4-methyl-6-(4-methylphenyl)sulfonylpyrimidin-2-amine

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

InChI

InChI=1S/C12H13N3O2S/c1-8-3-5-10(6-4-8)18(16,17)11-7-9(2)14-12(13)15-11/h3-7H,1-2H3,(H2,13,14,15)

InChI Key

XUOYIZBDMDPDEJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=NC(=NC(=C2)C)N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=NC(=NC(=C2)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.